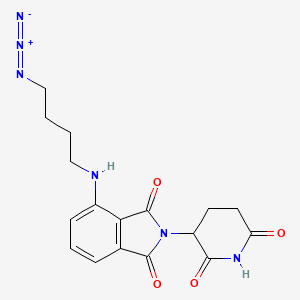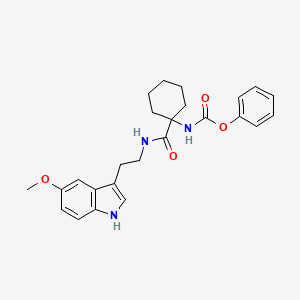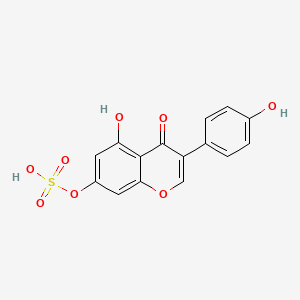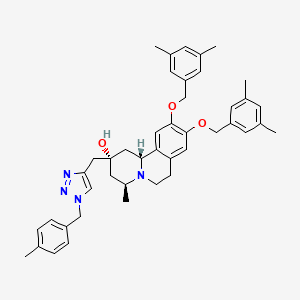
L-Arginine-13C6,d14 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine-13C6,d14 (hydrochloride) is a deuterated derivative of L-Arginine hydrochloride, labeled with 13C6. This compound serves as a nitrogen donor for the synthesis of nitric oxide and acts as a vasodilator . It is primarily used in scientific research for its unique isotopic labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,d14 (hydrochloride) involves the incorporation of carbon-13 and deuterium isotopes into the L-Arginine moleculeThe final product is then converted into its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of L-Arginine-13C6,d14 (hydrochloride) involves large-scale synthesis using advanced techniques such as stable isotope labeling and deuteration. These methods ensure high purity and isotopic enrichment, making the compound suitable for research applications. The production process is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine-13C6,d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Arginine-13C6,d14 can be converted into its corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of L-Arginine, which are used in different research applications to study metabolic pathways and biochemical processes .
Aplicaciones Científicas De Investigación
L-Arginine-13C6,d14 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in stable isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of L-Arginine in cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of L-Arginine in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting nitric oxide pathways
Mecanismo De Acción
L-Arginine-13C6,d14 (hydrochloride) exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The compound interacts with nitric oxide synthase enzymes, facilitating the conversion of L-Arginine into nitric oxide and citrulline. This process involves several molecular targets and pathways, including the endothelial nitric oxide synthase (eNOS) pathway .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine-15N2 (hydrochloride): Another isotopically labeled derivative of L-Arginine, labeled with nitrogen-15.
L-Arginine-15N4 (hydrochloride): Labeled with four nitrogen-15 atoms.
L-Arginine-d7 (hydrochloride): Deuterated derivative with seven deuterium atoms.
L-Arginine-1,2-13C2 (hydrochloride): Labeled with two carbon-13 atoms
Uniqueness
L-Arginine-13C6,d14 (hydrochloride) is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool for researchers studying complex biochemical processes .
Propiedades
Fórmula molecular |
C6H15ClN4O2 |
|---|---|
Peso molecular |
230.70 g/mol |
Nombre IUPAC |
deuterio (2S)-2,3,3,4,4,5,5-heptadeuterio-5-[deuterio-(N,N,N'-trideuteriocarbamimidoyl)amino]-2-(dideuterioamino)(1,2,3,4,5-13C5)pentanoate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1;/hD7 |
Clave InChI |
KWTQSFXGGICVPE-NKIZCGSASA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])N([2H])[13C](=N[2H])N([2H])[2H])N([2H])[2H].Cl |
SMILES canónico |
C(CC(C(=O)O)N)CNC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)




![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)



![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)


![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)

